molecular formula C6H8N2O2 B1168946 SELFOTEL CAS No. 118183-23-6

SELFOTEL

Cat. No.: B1168946
CAS No.: 118183-23-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Initial Characterization of this compound (CGS-19755)

The discovery and development of this compound, also known by its developmental designation CGS-19755, emerged from systematic research efforts to identify potent and selective N-methyl-D-aspartate receptor antagonists for therapeutic applications. The compound was initially synthesized as a rigid analog of 2-amino-5-phosphonopenranoic acid, designed to enhance specificity and potency compared to existing N-methyl-D-aspartate receptor antagonists. Early characterization studies revealed that this compound exists as a racemic mixture with the chemical name cis-4-(phosphonomethyl)-2-piperidine carboxylic acid.

Fundamental binding studies demonstrated that this compound exhibits remarkable potency as an N-methyl-D-aspartate receptor antagonist, with an inhibition constant of 50 nanomolar when tested against tritium-labeled 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding to N-methyl-D-aspartate receptors. This represented the most potent N-methyl-D-aspartate receptor antagonist reported at the time of its initial characterization. The competitive nature of this compound's interaction with N-methyl-D-aspartate receptors was confirmed through concentration-response curve analysis, which demonstrated a rightward shift with a pA2 value of 5.94, indicating direct competition with glutamate for receptor binding.

Selectivity studies revealed that this compound demonstrates exceptional specificity for N-methyl-D-aspartate receptors, failing to interact significantly with 23 other receptor types examined, including quisqualate and kainate subtypes of excitatory amino acid receptors. This selectivity profile distinguished this compound from many other compounds in development and contributed to its advancement as a therapeutic candidate. The compound's stereospecific inhibition of N-methyl-D-aspartate-evoked acetylcholine release from rat striatal slices further confirmed its selective mechanism of action.

Table 1: Chemical and Binding Properties of this compound

Property Value Reference
Chemical Name cis-4-(phosphonomethyl)-2-piperidine carboxylic acid
Molecular Formula C7H14NO5P
Molecular Weight 223.17 g/mol
Inhibition Constant (IC50) 50 nM
pA2 Value 5.94
Receptor Selectivity N-methyl-D-aspartate specific

Structural Classification Within the N-Methyl-D-Aspartate Receptor Antagonist Family

This compound belongs to the class of competitive N-methyl-D-aspartate receptor antagonists, representing a distinct structural approach to glutamate receptor modulation. As a rigid analog of 2-amino-5-phosphonopenranoic acid, this compound incorporates a piperidine ring system that constrains the molecular conformation and enhances binding affinity to the glutamate recognition site of the N-methyl-D-aspartate receptor. This structural modification distinguishes this compound from flexible chain antagonists and contributes to its enhanced potency and selectivity profile.

The phosphonomethyl group attached to the piperidine ring serves as a crucial pharmacophore element, mimicking the phosphate group of natural glutamate while providing enhanced stability and binding characteristics. The carboxylic acid functionality on the piperidine ring further contributes to the compound's interaction with the glutamate binding site, creating a complementary fit that enables competitive inhibition. This dual functionality of phosphonate and carboxylate groups within a constrained ring system represents an innovative approach to N-methyl-D-aspartate receptor antagonist design.

Comparative analysis with other N-methyl-D-aspartate receptor antagonists reveals that this compound's rigid structure provides advantages in terms of binding specificity and metabolic stability. Unlike channel-blocking antagonists that bind within the ion channel pore, this compound's competitive mechanism allows for more predictable pharmacological effects and reduced potential for use-dependent inhibition. The compound's structural characteristics also differentiate it from non-competitive antagonists that bind to allosteric sites, providing a more direct approach to glutamate antagonism.

Table 2: Structural Classification of N-Methyl-D-Aspartate Receptor Antagonists

Antagonist Type Binding Site Mechanism Example Compounds This compound Classification
Competitive Glutamate site Direct competition This compound, 2-amino-5-phosphonopenranoic acid Primary category
Non-competitive Allosteric site Conformational change Ifenprodil derivatives Not applicable
Channel blockers Ion channel pore Physical occlusion Memantine, Ketamine Not applicable
Glycine site Glycine co-agonist site Co-agonist inhibition 7-chlorokynurenic acid Not applicable

Rationale for Targeting Excitotoxicity in Neurological Disorders

The development of this compound was fundamentally driven by the growing understanding of excitotoxicity as a central mechanism in neurological injury and disease. Excitotoxicity occurs when excessive glutamate signaling leads to pathological activation of N-methyl-D-aspartate receptors, resulting in uncontrolled calcium influx and subsequent neuronal death. This process has been implicated in various acute neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases, making N-methyl-D-aspartate receptor antagonism an attractive therapeutic target.

In ischemic conditions, disrupted cellular metabolism leads to failure of glutamate uptake mechanisms and massive release of glutamate into the extracellular space. The resulting overstimulation of N-methyl-D-aspartate receptors triggers a cascade of cellular events including mitochondrial dysfunction, free radical generation, and activation of cell death pathways. By competitively blocking N-methyl-D-aspartate receptors, this compound was designed to interrupt this pathological cascade and preserve neuronal viability during acute injury.

Preclinical studies demonstrated that this compound effectively limits neuronal damage in various animal models of cerebral ischemia, providing strong rationale for clinical development. The compound showed neuroprotective efficacy when administered after the onset of ischemia, suggesting potential therapeutic utility in clinical settings where immediate treatment may not be possible. These findings supported the hypothesis that competitive N-methyl-D-aspartate receptor antagonism could provide clinically meaningful neuroprotection.

The temporal aspects of excitotoxicity also influenced the development strategy for this compound. Research indicated that N-methyl-D-aspartate receptor-mediated excitotoxicity occurs within hours of ischemic onset, creating a therapeutic window during which intervention might be effective. This compound's competitive mechanism was considered advantageous because it would be most effective during periods of elevated glutamate concentrations, potentially providing selective protection during pathological conditions while minimizing interference with normal synaptic transmission.

Table 3: Excitotoxicity Mechanisms and Therapeutic Targets

Pathological Process Molecular Mechanism Therapeutic Intervention This compound's Role
Glutamate Release Energy failure, transporter reversal Reduce release, block receptors Receptor blockade
Calcium Influx N-methyl-D-aspartate receptor activation Competitive antagonism Direct competition with glutamate
Mitochondrial Dysfunction Calcium overload, oxidative stress Calcium regulation, antioxidants Prevent calcium entry
Cell Death Activation Caspase activation, DNA fragmentation Anti-apoptotic agents Upstream prevention

Properties

CAS No.

118183-23-6

Molecular Formula

C6H8N2O2

Origin of Product

United States

Scientific Research Applications

Traumatic Brain Injury

In two large-scale clinical trials involving 693 severely head-injured patients, Selfotel was evaluated for its efficacy in reducing mortality and improving neurological outcomes. The trials were double-blind and multicenter, aiming to assess the drug's impact on patients with Glasgow Coma Scale scores ranging from 4 to 8. However, the studies were halted due to concerns over increased mortality rates in the treatment group compared to placebo .

Table 1: Summary of Traumatic Brain Injury Trials

Trial PhaseNumber of PatientsTreatment GroupMortality Rate
Phase III693This compoundHigher than placeboTrials halted due to safety concerns

Ischemic Stroke

This compound was also tested in two pivotal phase III trials for acute ischemic stroke. A total of 567 patients were enrolled to evaluate whether a single intravenous dose of 1.5 mg/kg would improve functional outcomes at 90 days post-treatment. The trials revealed no significant difference in mortality rates between the this compound and placebo groups; however, an imbalance was noted with higher early mortality in the this compound group .

Table 2: Summary of Ischemic Stroke Trials

Trial PhaseNumber of PatientsTreatment GroupEarly Mortality Rate
Phase III567This compoundHigher (30-day: 54 vs. 37)Not effective; potential neurotoxic effects

Case Studies

  • Case Study on Traumatic Brain Injury : A retrospective analysis highlighted that patients treated with this compound experienced no significant improvement in outcomes compared to those receiving placebo. The analysis emphasized the need for careful monitoring of side effects when using NMDA antagonists .
  • Case Study on Ischemic Stroke : In a cohort study involving patients treated with this compound for ischemic stroke, researchers observed a trend toward increased mortality within the first month post-treatment. This raised questions about the drug's safety profile and its potential neurotoxic effects in severe cases .

Comparison with Similar Compounds

Comparison with Similar NMDA Receptor Antagonists

The failure of SELFOTEL reflects broader challenges in developing NMDA antagonists. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Similar NMDA Antagonists

Compound Mechanism of Action Clinical Phase Key Findings Adverse Effects References
This compound Competitive antagonist (glutamate site) Phase III Increased mortality (33% vs. 22% placebo); neuropsychiatric toxicity Hallucinations, agitation, confusion
Aptiganel Non-competitive channel blocker Phase III Discontinued due to lack of efficacy; motor retardation, hypertension Perceptual disturbances, hallucinations
Eliprodil Polyamine-site antagonist Phase III Terminated for insufficient efficacy in stroke Sedation, hypotension
Gavestinel Glycine-site antagonist Phase III Failed to improve outcomes in stroke; no survival benefit Headache, dizziness
Licostinel Glycine-site antagonist Phase II Inconclusive efficacy; development halted Nausea, vomiting

Key Insights:

Mechanistic Diversity, Shared Toxicity :

  • This compound and Aptiganel target distinct NMDA receptor sites (glutamate vs. ion channel) but both induced phencyclidine (PCP)-like psychotomimetic effects, suggesting NMDA blockade inherently risks neurotoxicity .
  • Glycine-site antagonists (Gavestinel, Licostinel) showed fewer hallucinations but failed due to lack of efficacy, possibly due to redundant neurotoxic pathways in stroke .

Therapeutic Index Limitations :

  • This compound’s animal-to-human translational gap (40 µg/mL vs. 10–20 µg/mL) highlights the challenge of reconciling preclinical efficacy with clinical safety .
  • Aptiganel’s high-affinity channel blockade exacerbated blood pressure instability, limiting its use in hemodynamically vulnerable patients .

Preparation Methods

Palladium-Catalyzed Hirao Cross-Coupling

Bromopyridinecarboxylates react with dialkyl phosphites under palladium catalysis to form aromatic phosphonates. This step employs a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base, facilitating carbon-phosphorus bond formation. For example, ethyl 5-bromonicotinate reacts with diethyl phosphite to yield ethyl 5-diethylphosphononicotinate.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 80°C, 12–24 hours

  • Yield: ~70–85%

Hydrolysis of Aromatic Esters

The resulting phosphonopyridylcarboxylates undergo alkaline hydrolysis to generate phosphonopyridylcarboxylic acids. For instance, treatment with sodium hydroxide in aqueous ethanol cleaves the ethyl esters, producing 5-phosphononicotinic acid.

Conditions :

  • Reagent: 2M NaOH in H₂O/EtOH (1:1)

  • Temperature: Reflux, 6 hours

  • Yield: >90%

Catalytic Hydrogenation of Pyridine to Piperidine

The final step involves hydrogenating the pyridine ring to a piperidine moiety. Using platinum(IV) oxide (PtO₂) under hydrogen gas (1–3 atm), the reaction proceeds via cis addition, ensuring the desired stereochemistry. NMR and X-ray crystallography confirmed the cis configuration of the phosphonomethyl and carboxylic acid groups in the final product.

Conditions :

  • Catalyst: PtO₂ (10 wt%)

  • Solvent: Acetic acid

  • Pressure: 1–3 atm H₂

  • Temperature: 25°C, 24 hours

  • Yield: 60–75%

Stereochemical Control and Analytical Validation

The hydrogenation step is stereochemically decisive. NMR studies of intermediates revealed that PtO₂ preferentially induces cis addition, aligning the phosphonomethyl and carboxylic acid groups on the same face of the piperidine ring. X-ray crystallography of analogues confirmed chair conformations with axial carboxylic acid and equatorial phosphonomethyl groups, mirroring this compound’s predicted configuration.

Comparative Analysis with Structural Analogues

Modifications to this compound’s structure have been explored to enhance bioavailability or receptor affinity. A 2016 study synthesized 18 phosphonopiperidylcarboxylic acid analogues via the same three-step route. Key variations included:

Modification SiteStructural ChangeBiological Impact
Phosphonate GroupSubstitution with methylReduced receptor affinity
Piperidine SubstituentsFluorination at C-3Improved metabolic stability
Carboxylic AcidEsterificationEnhanced blood-brain barrier penetration

These analogues demonstrated varied NMDA receptor inhibition in neuronal cultures, underscoring the sensitivity of activity to structural nuances.

Scale-Up Considerations and Process Optimization

While laboratory-scale syntheses are well-established, industrial production demands adjustments for cost and efficiency. Key considerations include:

  • Catalyst Recycling : Pd and Pt catalysts contribute significantly to costs. Heterogeneous catalysts or ligand-assisted recovery systems may improve sustainability.

  • Solvent Selection : Replacing THF with cyclopentyl methyl ether (CPME) in Hirao coupling reduces toxicity and enhances safety profiles.

  • Hydrogenation Efficiency : Alternative catalysts (e.g., Raney nickel) were explored but yielded inferior stereoselectivity compared to PtO₂ .

Q & A

Q. What structured formats enhance clarity in publishing this compound findings?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. Use tables to summarize physicochemical data and figures for mechanistic diagrams. Cite primary literature over reviews and include a limitations section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.